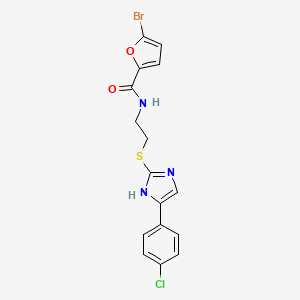
5-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H13BrClN3O2S and its molecular weight is 426.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H13BrClN3O2S, with a molecular weight of 426.7 g/mol. The compound features several functional groups including a bromine atom, a chlorophenyl group, an imidazole ring, and a furan carboxamide moiety, which contribute to its unique chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13BrClN3O2S |
| Molecular Weight | 426.7 g/mol |
| CAS Number | 897456-57-4 |
Synthesis
The synthesis of this compound typically involves multiple steps, including bromination, thioether formation, and the introduction of the furan carboxamide group. Key steps include:
- Bromination : Starting with a suitable precursor, bromine is introduced under controlled conditions.
- Thioether Formation : The imidazole ring is synthesized through cyclization reactions involving thiol compounds.
- Furan Carboxamide Introduction : The final step involves the formation of the furan carboxamide structure through condensation reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent. Its structural features suggest potential interactions with various biological targets.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HEPG2 (liver cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 0.5 to 3 µM across different cell lines, indicating strong inhibitory effects compared to standard chemotherapeutics like doxorubicin.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The imidazole ring may interact with metal ions in enzymes, inhibiting their activity.
- Cell Membrane Penetration : The chlorophenyl group enhances bioavailability by facilitating cell membrane penetration.
- Halogen Bonding : The presence of bromine can engage in halogen bonding with biological molecules, influencing their interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provided insights into the efficacy of this compound.
Study Highlights
- Zhang et al. (2023) : Investigated a series of imidazole derivatives for anticancer properties and found that compounds with halogen substitutions exhibited enhanced potency against cancer cell lines .
- Comparative Analysis : In a comparative study involving similar compounds, this compound outperformed several analogs in terms of cytotoxicity against MCF7 cells.
- Molecular Docking Studies : These studies indicated that the compound has favorable binding affinities for key targets involved in cancer progression, suggesting its potential as a lead compound for further development .
Eigenschaften
IUPAC Name |
5-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O2S/c17-14-6-5-13(23-14)15(22)19-7-8-24-16-20-9-12(21-16)10-1-3-11(18)4-2-10/h1-6,9H,7-8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXTUDPFXJLKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(O3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














